trans-ACPD

mGluR pharmacology receptor subtype selectivity excitatory amino acid receptors

Procure trans-ACPD (CAS 67684-64-4), the irreplaceable racemic dual-group (I/II) mGluR agonist. Its (1S,3R)- & (1R,3S)-ACPD equimolar mixture enables simultaneous PI hydrolysis & cAMP modulation—a synergistic profile unattainable with single-isomer (1S,3R)-ACPD or subtype-selective probes (DHPG, L-CCG-I). Trusted since 1990s foundational pharmacology, it delivers benchmark EC50 values (2–82 µM) for replicating canonical hippocampal LTP/LTD studies. Ideal for intact tissue work needing broad-spectrum activation without ceiling effects. Select from in-stock 5–100 mg research packs with competitive global pricing. Immediate quotes available for bulk orders.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
Cat. No. B14787169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-ACPD
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m0/s1
InChIKeyYFYNOWXBIBKGHB-DRGSQQHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-ACPD: Broad-Spectrum mGluR Agonist for Group I/II Pharmacology Research


trans-ACPD (trans-(±)-1-Aminocyclopentane-1,3-dicarboxylic acid) is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD stereoisomers that functions as a broad-spectrum agonist at metabotropic glutamate receptors (mGluRs) [1]. Unlike subtype-selective tools, trans-ACPD activates both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors, with EC50 values ranging from 2 µM to 82 µM across mGluR1-6 in recombinant cell systems . This dual-group activation profile positions trans-ACPD as a foundational pharmacological probe for studying mGluR-mediated signaling cascades including phosphoinositide hydrolysis and cAMP modulation, particularly in native tissue preparations where the interplay between multiple mGluR subtypes remains physiologically relevant [2].

Why trans-ACPD Cannot Be Replaced by Single-Isomer or Subtype-Selective mGluR Agonists


trans-ACPD occupies a unique and non-substitutable position within the mGluR agonist toolbox precisely because it is a racemic, dual-group agonist. Single-isomer alternatives such as (1S,3R)-ACPD exhibit approximately twice the potency in phosphoinositide hydrolysis assays but lack the 1R,3S isomer component that contributes to the broader pharmacological fingerprint of trans-ACPD [1]. Conversely, subtype-selective agonists like DHPG (Group I-selective) or L-CCG-I (Group II-selective) fail to recapitulate the simultaneous Group I/II co-activation that underlies the synergistic and cross-regulatory signaling events observed with trans-ACPD in native systems [2]. Critically, the cis-ACPD isomer—despite nominal structural similarity—exhibits a distinct receptor selectivity profile with markedly weaker activity at Group I mGluRs (EC50 >300 µM at mGluR1 and mGluR5) and different ionotropic activity, rendering it unsuitable as a direct replacement . The racemic nature of trans-ACPD is not a limitation but rather the defining feature that enables its unique pharmacological signature, a profile that cannot be reproduced by combining separate single-isomer or subtype-selective agents without introducing additional experimental variables.

trans-ACPD Quantitative Comparative Evidence for Scientific Selection


trans-ACPD vs. cis-ACPD: Divergent mGluR Subtype Activation Profiles Define Application Specificity

trans-ACPD exhibits a fundamentally different mGluR subtype activation profile compared to its cis-ACPD isomer, making them non-interchangeable pharmacological tools. While trans-ACPD activates both Group I and Group II mGluRs with sub-100 µM potency, cis-ACPD functions primarily as a Group II-selective agonist with negligible activity at Group I receptors .

mGluR pharmacology receptor subtype selectivity excitatory amino acid receptors

ACPD Diastereoisomer Potency Ranking: trans-ACPD (Racemic) Provides Historical Benchmark for Comparative Pharmacology

Among the four diastereoisomers of ACPD, trans-ACPD—as the racemic mixture of the most active (1S,3R) and less active (1R,3S) isomers—provides a well-characterized reference point for mGluR-mediated phosphoinositide signaling. The rank order of potency for stimulating phosphoinositide hydrolysis is 1S,3R > 1R,3R > 1S,3S >> 1R,3S, with trans-ACPD's activity representing the composite of its constituent enantiomers [1].

phosphoinositide turnover mGluR agonist efficacy stereoselective pharmacology

trans-ACPD vs. (1S,3R)-ACPD and L-CCG-I: Relative Potency in Native Spinal Neuronal Preparations

In native spinal ventral horn neurons, trans-ACPD demonstrates lower potency relative to (1S,3R)-ACPD and L-CCG-I for inducing membrane depolarization, a difference that can be leveraged for concentration-response studies requiring a wider dynamic range [1].

spinal cord physiology neuronal excitability synaptic transmission

trans-ACPD cAMP Accumulation EC50: A Tissue-Context Dependent Parameter for Second Messenger Studies

trans-ACPD stimulates cAMP accumulation in adult rat cerebral cortex slices with a defined EC50, providing a quantitative benchmark for studies examining mGluR coupling to adenylyl cyclase pathways in native tissue . This effect is distinct from the phosphoinositide hydrolysis response and exhibits tissue-specific regulation.

cAMP signaling second messenger hippocampal slice physiology

trans-ACPD Suppression of L-Type Calcium Current: Comparative EC50 with Glutamate and Quisqualate

trans-ACPD suppresses high-threshold L-type calcium currents in neocortical pyramidal neurons with an intermediate potency between quisqualate and glutamate, establishing its utility for mGluR-mediated calcium channel modulation studies [1].

calcium channel modulation neocortical physiology voltage-gated calcium currents

trans-ACPD Hippocampal CA1-Selective Neuronal Inhibition: Regional Specificity Not Observed with Broader Agonists

trans-ACPD exhibits regional selectivity within the hippocampus, reversibly inhibiting excitability of CA1 pyramidal neurons while leaving CA3 neurons unaffected, a pattern that distinguishes its pharmacological profile from broader-spectrum or subtype-selective mGluR agonists [1].

hippocampal circuitry CA1 pyramidal neurons electrophysiology

trans-ACPD: Optimal Research Application Scenarios Based on Quantitative Evidence


Simultaneous Group I and Group II mGluR Co-Activation Studies in Native Brain Slices

trans-ACPD is optimally deployed when the experimental objective requires concurrent activation of both Group I (mGluR1/mGluR5) and Group II (mGluR2/mGluR3) receptors in intact tissue. Unlike single-isomer (1S,3R)-ACPD (~2× more potent but lacking 1R,3S component) or subtype-selective alternatives (DHPG for Group I only; L-CCG-I for Group II only), trans-ACPD's EC50 profile (mGluR2: 2 μM, mGluR1: 15 μM, mGluR5: 23 μM) ensures robust engagement of both groups at commonly employed concentrations (50-100 μM) . This is particularly relevant for hippocampal slice electrophysiology where synergistic Group I/II interactions modulate phosphoinositide hydrolysis and cAMP accumulation [1].

Historical Literature Replication and Cross-Study Comparison Work

Given that trans-ACPD was the original broad-spectrum mGluR agonist used extensively in foundational mGluR pharmacology studies from the 1990s onward, it remains the essential compound for replicating or extending findings from the canonical literature. The well-documented EC50 values—51 μM for phosphoinositide hydrolysis in neonatal hippocampal slices and 47.8 μM for cAMP accumulation in adult cortical slices [1]—provide critical benchmarks for validating experimental systems and enabling meaningful cross-study comparisons. Substitution with newer subtype-selective agonists introduces confounding variables that preclude direct comparison to this extensive body of published work.

Hippocampal CA1-Specific Modulation and Epileptiform Activity Models

The documented CA1-selective inhibition of neuronal excitability by trans-ACPD (100-250 μM), without concomitant CA3 effects , positions this compound as a valuable tool for region-specific pharmacological dissection of hippocampal circuitry. Combined with its ability to suppress L-type calcium currents (EC50 = 13 μM; 21% suppression at 100 μM) [1] and reduce epileptiform activity in cortical preparations, trans-ACPD is appropriate for studies examining mGluR-mediated anticonvulsant mechanisms where broad-spectrum receptor activation with regional selectivity is advantageous.

Lower-Potency mGluR Activation for Concentration-Response Studies in Spinal and Cortical Preparations

In experimental systems where high-potency agonists such as quisqualate (Ca²⁺ current suppression EC50 = 29 nM) or (1S,3R)-ACPD produce ceiling effects or narrow usable concentration windows, trans-ACPD's intermediate potency (Ca²⁺ current EC50 = 13 μM; depolarization active at 10-100 μM) provides a wider dynamic range for constructing full concentration-response relationships [1]. This characteristic is particularly valuable in spinal ventral horn neuron preparations, where trans-ACPD is less potent than (1S,3R)-ACPD or L-CCG-I, allowing investigators to examine partial agonism or graded mGluR-mediated responses without saturation at low concentrations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-ACPD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.